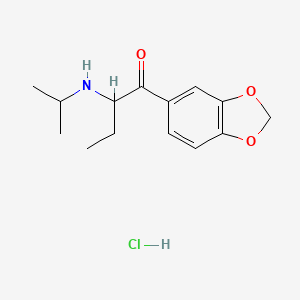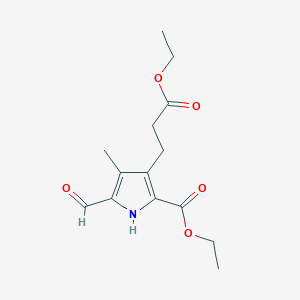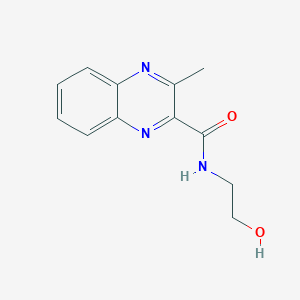
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with ethanolamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as triflic acid. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by the action of ethanolamine .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of 3-methylquinoxaline-2-carboxylic acid.
Reduction: Formation of 3-methyl-1,2-dihydroquinoxaline-2-carboxamide.
Substitution: Formation of various substituted quinoxaline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. The quinoxaline core is responsible for its biological activity, as it can interact with nucleic acids and proteins, leading to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiethanolamine: Similar in structure due to the presence of hydroxyethyl groups but differs in its core structure and applications.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups and is used primarily as a chelating agent.
Uniqueness
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core with a hydroxyethyl and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
104634-22-2 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(17)13-6-7-16)15-10-5-3-2-4-9(10)14-8/h2-5,16H,6-7H2,1H3,(H,13,17) |
InChI-Schlüssel |
SHASLYNHHQFSRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


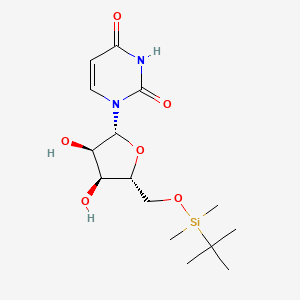
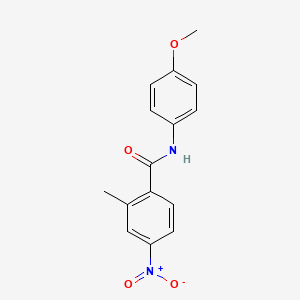

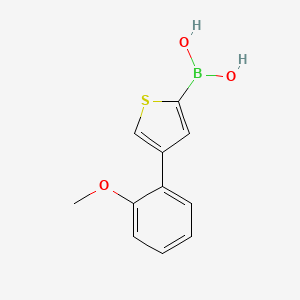
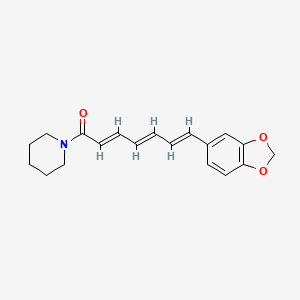

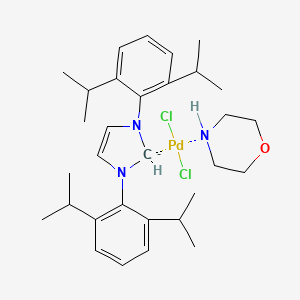

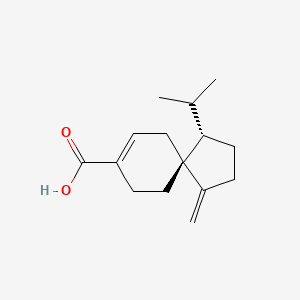
![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)
